molecular formula C15H10ClN3O4S B3001256 3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 391222-45-0

3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B3001256
CAS No.: 391222-45-0
M. Wt: 363.77
InChI Key: QKZMMQBDWBVCPZ-UHFFFAOYSA-N
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Description

3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a methoxy group, and a nitrobenzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions. One common synthetic route involves the nitration of a benzothiazole derivative, followed by methoxylation and chlorination reactions. The final step often involves coupling the substituted benzothiazole with a benzamide derivative under specific conditions, such as the use of a coupling reagent like 1,1’-carbonyldiimidazole (CDI) in an aprotic solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium thiolate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can yield various substituted benzamides.

Scientific Research Applications

3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitrobenzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound may interfere with DNA synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
  • 3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)aniline
  • 3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)phenol

Uniqueness

3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzothiazole ring can influence its reactivity and interaction with biological targets. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O4S/c1-23-11-6-10(19(21)22)7-12-13(11)17-15(24-12)18-14(20)8-3-2-4-9(16)5-8/h2-7H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZMMQBDWBVCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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